molecular formula C19H20FN3O4 B11531711 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B11531711
M. Wt: 373.4 g/mol
InChI Key: LSUNRUZAGANLSB-CIAFOILYSA-N
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Description

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine group

Preparation Methods

The synthesis of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the hydrazone bond.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with molecular targets through the C=N bond. This bond can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. The compound’s hydrazone group can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Properties

Molecular Formula

C19H20FN3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide

InChI

InChI=1S/C19H20FN3O4/c1-26-16-8-3-13(11-17(16)27-2)12-21-23-19(25)10-9-18(24)22-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

LSUNRUZAGANLSB-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)OC

Origin of Product

United States

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